1-Chloro-2,4-bis(hexyloxy)benzene is an organic compound with the molecular formula C₁₈H₂₉ClO₂ and a CAS number of 851228-26-7. This compound features a benzene ring substituted with two hexyloxy groups at the 2 and 4 positions and a chlorine atom at the 1 position. It appears as a colorless to light yellow liquid with a mild aromatic odor. The presence of the hexyloxy groups enhances its solubility in organic solvents and imparts unique chemical properties, making it suitable for various applications in organic synthesis and materials science .
Due to the lack of specific data on 1-Chloro-2,4-bis(hexyloxy)benzene, it's crucial to handle it with caution, assuming properties similar to other chlorinated aromatic compounds. These can include:
The synthesis of 1-Chloro-2,4-bis(hexyloxy)benzene typically involves:
1-Chloro-2,4-bis(hexyloxy)benzene has several applications:
Interaction studies involving 1-Chloro-2,4-bis(hexyloxy)benzene are essential for understanding its reactivity and compatibility with other substances. Such studies may include:
Several compounds share structural similarities with 1-Chloro-2,4-bis(hexyloxy)benzene. Here are some examples:
Compound Name | Structure Description | Unique Features |
---|---|---|
1-Chloro-2,6-bis(hexyloxy)benzene | Similar structure but different substitution | Different reactivity due to positioning of substituents |
2,4-Bis(hexyloxy)phenol | No chlorine substituent | Exhibits different chemical behavior without halogen |
1-Bromo-2,4-bis(hexyloxy)benzene | Bromine instead of chlorine | May have different reactivity patterns compared to chlorine |
1-Chloro-3,5-bis(heptyloxy)benzene | Longer alkyl chains | Affects solubility and potential biological activity |
The uniqueness of 1-Chloro-2,4-bis(hexyloxy)benzene lies in its specific combination of functional groups and their positions on the aromatic ring, which influences its chemical behavior and potential applications in various fields.